2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Overview
Description
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a sulfonyl group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiazole intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using chlorosulfonic acid or a similar reagent.
Final Coupling with Dichlorophenyl Moiety: The final step involves coupling the dichlorophenyl group to the sulfonylated pyrrolidine-benzothiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzothiazole and pyrrolidine rings can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of benzothiazole.
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzimidazole: Contains a benzimidazole ring, offering different electronic properties.
2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazole: Features a thiazole ring, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(3,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S2/c18-11-8-12(19)10-13(9-11)25(22,23)21-7-3-5-15(21)17-20-14-4-1-2-6-16(14)24-17/h1-2,4,6,8-10,15H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCANLZZDWGBFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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